7-Xylosyl-10-deacetyltaxol C

描述

属性

IUPAC Name |

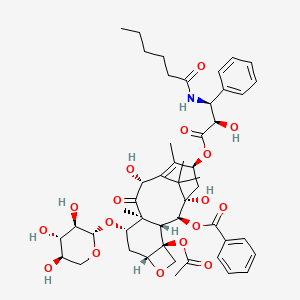

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWGQEYABFGJID-UVDBIDMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308975 |

Source

|

| Record name | 7-Xylosyl-10-deacetyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-65-3 |

Source

|

| Record name | 7-Xylosyl-10-deacetyltaxol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Xylosyl-10-deacetyltaxol C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Xylosyl-10-deacetyltaxol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

Core Chemical Properties

7-Xylosyl-10-deacetyltaxol C is a diterpenoid compound isolated primarily from the bark of Taxus wallichiana Zucc and has also been reported in Taxus cuspidata and Corylus avellana.[1][2] It belongs to the taxane family, a class of compounds renowned for their potent anti-cancer properties.

Table 1: Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol C and Related Analogues

| Property | Value | Source |

| CAS Number | 90332-65-3 | [1][2][3] |

| Molecular Formula | C49H63NO17 | [1][2][3] |

| Molecular Weight | 938.02 g/mol | [1][2] |

| Appearance | White to Off-White Solid/Powder | [][5][6] |

| Melting Point | >228 °C (with decomposition) | [][5][6] |

| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5] |

| Density | 1.460 ± 0.10 g/cm³ (Predicted) | [][5] |

Table 2: Solubility and Storage of 7-Xylosyl-10-deacetyltaxol C

| Parameter | Details | Source |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). Slightly soluble with heating/sonication. Insoluble in water (< 0.1 mg/mL). | [1][][5][6] |

| Storage (Solid) | Hygroscopic. Store at -20°C in a freezer under an inert atmosphere. Can be stored for up to 24 months at 2-8°C if the vial is kept tightly sealed. | [1][5][6] |

| Storage (Solution) | Prepare and use solutions on the same day. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [1] |

Biological Activity and Mechanism of Action

As a taxane derivative, the biological activity of 7-Xylosyl-10-deacetyltaxol C is primarily characterized by its cytotoxic effects against cancer cells. The closely related analogue, 7-Xylosyl-10-deacetyltaxol, has demonstrated significant inhibitory action against various tumor cell lines, including breast cancer (MCF-7, IC50: 0.3776 µg/mL) and colon cancer (IC50: 0.86 µg/mL).[7]

The mechanism of action involves the disruption of microtubule dynamics, leading to mitotic cell cycle arrest and subsequent apoptosis.[8] Specifically, in human prostate cancer cells (PC-3), 7-xylosyl-10-deacetylpaclitaxel induces apoptosis through the intrinsic, mitochondria-dependent pathway.[8] This process is initiated by the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[8] This shift disrupts the mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in programmed cell death.[8]

Caption: Mitochondrial-dependent apoptosis pathway induced by 7-Xylosyl-10-deacetyltaxol C.

Experimental Protocols

A fast and effective method for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel (B517696) from plant extracts utilizes macroporous resin chromatography.[9]

Materials:

-

Crude Taxus extract (free of paclitaxel)

-

AB-8 macroporous resin

-

Ethanol (30% and 80% solutions)

-

Chromatography column

Protocol:

-

Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it.

-

Adsorption: Load the crude extract onto the column at a flow rate of 1 mL/min. The optimal processing volume is approximately 15 bed volumes (BV).[9]

-

Washing: Wash the column to remove impurities.

-

Gradient Elution:

-

Product Recovery: Collect the fractions eluted with 80% ethanol. This method has been shown to increase the content of 7-xylosyl-10-deacetyl paclitaxel by over 60-fold with a recovery rate of approximately 85.85%.[9]

-

Further Purification (Optional): The recovered product can be further purified by recrystallization from solvents such as acetone.[10]

Caption: Workflow for the isolation and purification of 7-Xylosyl-10-deacetyltaxol C.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.[11]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

96-well microtiter plates

-

Complete culture medium

-

7-Xylosyl-10-deacetyltaxol C stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of 7-Xylosyl-10-deacetyltaxol C in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Spectroscopic Data

Structural identification and confirmation of 7-Xylosyl-10-deacetyltaxol C and its analogues are typically performed using NMR spectroscopy and mass spectrometry.[1][13] While a comprehensive public dataset for the 'C' variant is limited, data for the closely related 7-(beta-Xylosyl)-10-deacetyltaxol is available through specialized databases, which can serve as a reference for structural elucidation.[14]

This guide provides foundational data for researchers working with 7-Xylosyl-10-deacetyltaxol C. Further experimental validation is recommended for all applications.

References

- 1. 7-Xylosyl-10-deacetyltaxol C | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. standards.chromadex.com [standards.chromadex.com]

- 5. chembk.com [chembk.com]

- 6. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. il.hsp-pharma.com [il.hsp-pharma.com]

- 9. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

Unveiling 7-Xylosyl-10-deacetyltaxol C: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and preliminary characterization of 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative. Taxanes are a critical class of anti-cancer agents, and understanding the nuances of their diverse analogues is paramount for the development of novel therapeutics. This document details the experimental protocols for its extraction from natural sources, purification methodologies, and initial biological evaluation, presenting quantitative data in accessible formats and visualizing key processes.

Core Discovery and Natural Occurrence

7-Xylosyl-10-deacetyltaxol C is a diterpenoid natural product belonging to the taxane family. It has been identified as a constituent of various yew species (Taxus), notably Taxus wallichiana (Himalayan Yew) and Taxus cuspidata[1]. The presence of a xylosyl moiety at the C-7 position of the taxane core distinguishes it from more common taxanes like paclitaxel. The "C" designation in its name typically signifies a specific acyl group at the C-3' position of the C-13 side chain, which in this case is a hexanoyl group.

Physicochemical and Biological Properties

A summary of the key physicochemical properties of 7-Xylosyl-10-deacetyltaxol C is presented in Table 1.

Table 1: Physicochemical Properties of 7-Xylosyl-10-deacetyltaxol C

| Property | Value | Reference |

| Molecular Formula | C49H63NO17 | [1] |

| Molecular Weight | 938.0 g/mol | [1] |

| CAS Number | 90332-65-3 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol | [] |

Preliminary biological investigations of closely related compounds suggest that 7-Xylosyl-10-deacetyltaxol C likely possesses cytotoxic properties against various cancer cell lines. The general mechanism of action for taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis[3].

Experimental Protocols: Isolation and Purification

The isolation of 7-Xylosyl-10-deacetyltaxol C from its natural source, primarily the bark or needles of Taxus species, is a multi-step process involving extraction, partitioning, and chromatographic separation. The following is a representative experimental protocol based on established methods for taxane isolation.

Extraction of Crude Plant Material

-

Preparation of Plant Material: Dried and ground bark or needles of Taxus wallichiana are used as the starting material.

-

Solvent Extraction: The ground plant material is extracted with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is hexane, chloroform (B151607) (or dichloromethane), and ethyl acetate.

-

Fraction Collection: Each solvent fraction is collected separately and concentrated. The taxane xylosides, including 7-Xylosyl-10-deacetyltaxol C, are typically enriched in the more polar fractions like ethyl acetate.

Chromatographic Purification

A series of chromatographic techniques are employed for the final purification of 7-Xylosyl-10-deacetyltaxol C.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Final Purification: The fractions containing pure 7-Xylosyl-10-deacetyltaxol C, as determined by analytical HPLC, are pooled and concentrated to yield the final product.

The workflow for the isolation and purification of 7-Xylosyl-10-deacetyltaxol C is depicted in the following diagram.

Quantitative Data

The yield of 7-Xylosyl-10-deacetyltaxol C from natural sources is typically low, reflecting its status as a minor taxane constituent.

Table 2: Reported Content of 7-Xylosyl-10-deacetyltaxol C in Taxus Species

| Plant Material | Method of Analysis | Content (mass percent) | Reference |

| Leaves of Chinese Yew (Taxus chinensis) | RP-HPLC | 0.012% |

Biological Activity and Signaling Pathway

While specific studies on the signaling pathways of 7-Xylosyl-10-deacetyltaxol C are limited, the biological activity of the closely related compound, 10-deacetyl-7-xylosyl paclitaxel, has been investigated. This analogue induces mitotic cell cycle arrest and apoptosis in cancer cells through a mitochondrial-dependent pathway. Key events in this pathway include the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade involving caspase-9, caspase-3, and caspase-6.

The proposed apoptotic signaling pathway for taxane xylosides is illustrated below.

Conclusion

7-Xylosyl-10-deacetyltaxol C represents an intriguing, yet less-explored, member of the taxane family. Its discovery and isolation rely on established phytochemical techniques, and its biological activity is presumed to align with that of other taxanes, primarily through the induction of apoptosis via microtubule stabilization. Further research is warranted to fully elucidate its unique pharmacological profile and potential as a lead compound in the development of next-generation anti-cancer therapies. The detailed methodologies and data presented in this whitepaper provide a foundational resource for scientists and researchers in the field of natural product chemistry and drug discovery.

References

Spectroscopic Data of 7-Xylosyl-10-deacetyltaxol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane (B156437) derivative found in Taxus species. This document is intended to serve as a core reference for researchers involved in the isolation, identification, and development of taxane-based compounds.

Chemical Structure and Properties

-

Compound Name: 7-Xylosyl-10-deacetyltaxol C

-

Molecular Formula: C₄₉H₆₃NO₁₇[1]

-

Molecular Weight: 938.0 g/mol [1]

-

CAS Number: 90332-65-3[1]

-

Natural Source: Reported in Taxus cuspidata, Corylus avellana, and Taxus wallichiana[1]

Spectroscopic Data

Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification. The data presented below is based on Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) analysis of taxoids from the bark of Taxus wallichiana.

| Parameter | Value | Source |

| Ionization Mode | Electrospray Ionization (ESI) | Implied from methodology |

| Molecular Ion | [M+NH₄]⁺ or [M+H]⁺ | General for taxoid analysis |

| Side Chain Fragment (m/z) | 280 | (Madhusudanan et al., 2002) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the analysis of taxane compounds. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

Isolation of 7-Xylosyl-10-deacetyltaxol C from Taxus wallichiana

A general procedure for the isolation of taxoids from Taxus wallichiana involves the following steps:

-

Extraction: The dried and powdered bark of Taxus wallichiana is extracted with methanol (B129727) at room temperature.

-

Partitioning: The resulting methanol extract is concentrated and then partitioned between water and chloroform (B151607) to separate compounds based on their polarity.

-

Chromatography: The chloroform-soluble fraction, which contains the taxoids, is subjected to repeated column chromatography on silica (B1680970) gel.

-

Elution: A gradient elution system, typically with a mixture of chloroform and methanol, is used to separate the different taxoids.

-

Purification: Fractions containing 7-Xylosyl-10-deacetyltaxol C are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A purified sample of 7-Xylosyl-10-deacetyltaxol C (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

A standard one-dimensional ¹H NMR spectrum is acquired.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

Due to the lower natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

-

2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments are typically performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a solvent compatible with reverse-phase HPLC, such as methanol or acetonitrile (B52724).

-

Liquid Chromatography (LC):

-

The sample is injected onto a C18 reverse-phase HPLC column.

-

A gradient elution is typically employed, using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer.

-

The ESI source generates gas-phase ions of the analyte.

-

Mass spectra are acquired in both full scan mode (to determine the molecular ion) and tandem MS (MS/MS) mode.

-

In MS/MS mode, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information. Ammonium cationization is a common technique used for the analysis of taxoids.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of 7-Xylosyl-10-deacetyltaxol C.

References

A Technical Guide to the Solubility and Stability of 7-Xylosyl-10-deacetyltaxol C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Xylosyl-10-deacetyltaxol C, a paclitaxel (B517696) derivative. The information is compiled from various scientific and technical sources to support research, development, and formulation activities.

Physicochemical Properties

7-Xylosyl-10-deacetyltaxol C is a natural product found in plant species of the Taxus genus, such as Taxus wallichiana and Taxus cuspidata.[1][2] It is a derivative of paclitaxel, a well-known anti-cancer agent.[3] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 90332-65-3 | [1] |

| Molecular Formula | C49H63NO17 | [1] |

| Appearance | White to Off-White Solid | [][5] |

| Melting Point | >228°C (decomposes) | [][5][6] |

| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5][6] |

| Density | 1.46 ± 0.1 g/cm3 (Predicted) | [][5][6] |

Solubility Profile

The solubility of 7-Xylosyl-10-deacetyltaxol C has been qualitatively and quantitatively described in several sources. The compound is generally soluble in organic solvents and has very low solubility in water.

| Solvent | Solubility | Conditions | Source |

| Water | < 0.1 mg/mL (insoluble) | Not specified | [6] |

| Chloroform | Soluble | Not specified | [6] |

| Methanol | Soluble | Not specified | [2][6][7] |

| Slightly soluble | Heated, Sonicated | [][5] | |

| Ethanol | Soluble | Not specified | [2][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [2][6][7] |

| Slightly soluble | Heated, Sonicated | [][5] | |

| Pyridine | Soluble | Not specified | [2] |

Stability and Storage

7-Xylosyl-10-deacetyltaxol C is reported to be hygroscopic.[][5][6] Proper storage is crucial to maintain its integrity.

| Condition | Recommendation | Duration | Source |

| Solid State | |||

| Temperature | -20°C | ≥ 12 months (if stored properly) | [] |

| 2-8°C | Up to 24 months | [2] | |

| Atmosphere | Under inert atmosphere | Not specified | [] |

| In Solution | |||

| Storage | Aliquots in tightly sealed vials at -20°C | Up to 2 weeks | [2] |

It is recommended to allow the product to equilibrate to room temperature for at least one hour before use and prior to opening the vial.[2] For solutions, it is advisable to prepare and use them on the same day whenever possible.[2]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 7-Xylosyl-10-deacetyltaxol C are not extensively published. However, general methods for the analysis of taxanes can be adapted.

4.1. Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Saturated Solutions: An excess amount of 7-Xylosyl-10-deacetyltaxol C is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as RP-HPLC with UV detection.[8]

4.2. Stability Assessment

Forced degradation studies are typically performed to assess the stability of a compound under various stress conditions.

-

Stress Conditions: Solutions of 7-Xylosyl-10-deacetyltaxol C are prepared in various media (e.g., acidic, basic, neutral, and oxidative). These solutions are then exposed to elevated temperatures and/or light.

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The amount of the remaining parent compound and the formation of any degradation products are monitored using a stability-indicating HPLC or LC-MS/MS method.[9]

Visualization of Relevant Pathways and Workflows

5.1. Apoptosis Signaling Pathway

A related compound, 7-xylosyl-10-deacetylpaclitaxel, has been shown to induce apoptosis in human prostate cancer cells via the mitochondria-dependent pathway.[3] This pathway is a likely mechanism of action for 7-Xylosyl-10-deacetyltaxol C as well.

Caption: Mitochondria-driven apoptosis pathway induced by a related taxane (B156437) derivative.

5.2. Experimental Workflow for Taxane Analysis

The general workflow for the analysis of taxanes from a natural source involves extraction, separation, and characterization.

Caption: General experimental workflow for the analysis of taxanes.

References

- 1. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Xylosyl-10-deacetyltaxol C | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]

- 6. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]

- 7. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 7-Xylosyl-10-deacetyltaxol C in Taxane Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate web of taxane (B156437) biosynthesis and metabolism is of paramount importance in the pharmaceutical industry, given the clinical significance of paclitaxel (B517696) (Taxol®) and its analogues as potent anticancer agents. While much of the focus has been on the direct biosynthetic pathway of paclitaxel, a family of related, often more abundant, taxanes serves as crucial precursors for the semi-synthesis of these life-saving drugs. Among these is 7-Xylosyl-10-deacetyltaxol C, a naturally occurring taxane found in various yew species (Taxus)[1][2]. This technical guide provides an in-depth exploration of the role of 7-Xylosyl-10-deacetyltaxol C and its isomers in taxane metabolism, with a focus on enzymatic biotransformations, quantitative data, and detailed experimental protocols. Understanding the metabolic fate of this compound is key to optimizing the production of paclitaxel and developing novel taxane-based therapeutics.

The Metabolic Crossroads: 7-Xylosyl-10-deacetyltaxanes

7-Xylosyl-10-deacetyltaxanes are a group of taxoid compounds characterized by a xylosyl sugar moiety attached at the C-7 position and the absence of an acetyl group at the C-10 position of the taxane core. These compounds, including 7-Xylosyl-10-deacetyltaxol C, are often found in higher abundance in Taxus species compared to paclitaxel itself, making them valuable starting materials for semi-synthetic production processes.

The key metabolic transformation for these compounds is the enzymatic removal of the C-7 xylosyl group, a reaction catalyzed by β-xylosidase enzymes. This deglycosylation step yields the corresponding 7-hydroxyltaxane, which can then be further modified to produce paclitaxel or other clinically relevant derivatives.

Structural Distinction of 7-Xylosyl-10-deacetyltaxol C

It is critical to distinguish 7-Xylosyl-10-deacetyltaxol C from the more commonly referenced 7-β-xylosyl-10-deacetyltaxol. The "C" designation refers to a specific structural variation in the side chain attached at the C-13 position of the taxane core. In 7-Xylosyl-10-deacetyltaxol C, this side chain contains a hexanoylamino group[1]. This is in contrast to the benzoylamino side chain found in the paclitaxel precursor, 7-β-xylosyl-10-deacetyltaxol. This structural difference influences the physicochemical properties of the molecule and its metabolites.

Enzymatic Conversion: The Gateway to Paclitaxel Precursors

The biotransformation of 7-xylosyl-10-deacetyltaxanes to their 10-deacetylated aglycones is a highly specific and efficient process mediated by β-xylosidases. These enzymes are produced by a variety of microorganisms, including fungi and bacteria, and have been extensively studied for their potential in industrial applications.

Quantitative Analysis of Biotransformation

The efficiency of the enzymatic conversion of 7-xylosyl-10-deacetyltaxanes is a key parameter for large-scale production. The following tables summarize key quantitative data from various studies on this biotransformation.

| Enzyme Source | Substrate | Conversion Rate (%) | Product Yield (mg/mL) | Time (hours) | Reference |

| Engineered Pichia pastoris | 7-β-xylosyl-10-deacetyltaxol | >85 | 8.42 | 24 | [1] |

| Cellulosimicrobium cellulans | 7-xylosyltaxane mixture | >98 | N/A | 3 | [3] |

| Engineered yeast with LXYL-P1-2 mutant | 7-β-xylosyl-10-deacetyltaxol | N/A | N/A | N/A | [4] |

N/A: Not available in the cited source.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| LXYL-P1-1 / LXYL-P1-2 | 7-β-xylosyl-10-deacetyltaxol | N/A | N/A | up to 1.07 | [1] |

| Fungal β-xylosidase | p-nitrophenyl-β-D-xyloside | 0.77 | N/A | N/A | [5] |

N/A: Not available in the cited source.

Signaling Pathways and Experimental Workflows

The metabolic pathway and the general experimental workflow for the biotransformation of 7-Xylosyl-10-deacetyltaxol C can be visualized as follows:

Experimental Protocols

Purification of β-xylosidase from Pseudozyma hubeiensis

This protocol is adapted from studies on β-xylosidase purification and provides a general framework.

a. Culture and Crude Enzyme Preparation:

-

Inoculate Pseudozyma hubeiensis in a suitable induction medium containing a xylan (B1165943) source.

-

Incubate at 27°C with shaking for the optimal production period.

-

Harvest the culture supernatant by centrifugation to remove cells. This supernatant is the crude enzyme source.

b. Ammonium (B1175870) Sulphate Precipitation:

-

Slowly add ammonium sulphate to the crude supernatant to a final saturation of 80%.

-

Allow proteins to precipitate overnight at 4°C.

-

Collect the precipitate by centrifugation and resuspend in a minimal volume of buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

-

Dialyze extensively against the same buffer to remove excess salt.

c. Ion-Exchange Chromatography:

-

Load the dialyzed protein solution onto a QAE Sephadex A50 column pre-equilibrated with the starting buffer.

-

Wash the column with the starting buffer to remove unbound proteins.

-

Elute the bound β-xylosidase using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.

-

Collect fractions and assay for β-xylosidase activity.

d. Size-Exclusion Chromatography:

-

Pool the active fractions from the ion-exchange step and concentrate them.

-

Load the concentrated sample onto a Sephacryl S-200 column pre-equilibrated with a suitable buffer (e.g., 50 mM sodium phosphate with 150 mM NaCl, pH 7.0).

-

Elute the proteins and collect fractions.

-

Assay the fractions for β-xylosidase activity and protein concentration. The fractions with the highest specific activity contain the purified enzyme.

Biotransformation of 7-Xylosyl-10-deacetyltaxol C

a. Reaction Setup:

-

Prepare a reaction mixture containing 7-Xylosyl-10-deacetyltaxol C dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 5 mg/mL[6].

-

Add the purified β-xylosidase or a crude enzyme preparation to the substrate solution in a buffered aqueous medium (e.g., pH 7.0)[6].

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 3-24 hours)[6].

b. Monitoring the Reaction:

-

Withdraw aliquots at different time points.

-

Stop the enzymatic reaction by adding an organic solvent like ethyl acetate.

-

Analyze the samples by HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of the product, 10-deacetyltaxol (B21601) C analogue.

LC-MS/MS Analysis of Taxanes

This protocol provides a general method for the analysis of taxanes and can be optimized for 7-Xylosyl-10-deacetyltaxol C and its metabolites.

a. Sample Preparation (Liquid-Liquid Extraction):

-

To the reaction mixture or biological sample, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic layer containing the taxanes.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.

b. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve ionization) is commonly employed.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for taxanes.

-

Analysis Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for 7-Xylosyl-10-deacetyltaxol C and its expected metabolites would need to be determined.

-

Conclusion

7-Xylosyl-10-deacetyltaxol C represents an important, yet under-characterized, member of the taxane family. Its role in taxane metabolism is primarily as a substrate for β-xylosidases, which convert it into a valuable precursor for the semi-synthesis of paclitaxel analogues. The structural variation in its C-13 side chain distinguishes it from other 7-xylosyl-10-deacetyltaxanes and will result in a final product with a modified side chain, potentially leading to novel pharmacological properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the metabolic potential of 7-Xylosyl-10-deacetyltaxol C and harness its value in the ongoing quest for more effective cancer therapies. Future research should focus on the large-scale production and purification of specific β-xylosidases with high activity towards 7-Xylosyl-10-deacetyltaxol C and the subsequent chemical modifications of its deacetylated analogue to generate novel, potent taxane derivatives.

References

- 1. 7-Xylosyl-10-deacetyltaxol C | C49H63NO17 | CID 15222314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Xylosyl-10-deacetyltaxol C | CAS:90332-65-3 | Manufacturer ChemFaces [chemfaces.com]

- 3. 7-Xylosyl-10-deacetyltaxol | 90332-63-1 [chemicalbook.com]

- 4. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol is converted to 7-epitaxol, a biologically active isomer, in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 7-Xylosyl-10-deacetyltaxol C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696) (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is challenging and economically unviable for large-scale production. Semi-synthesis from more abundant, naturally occurring precursors is the primary method for its commercial production. 7-Xylosyl-10-deacetyltaxol C is a promising precursor as it already contains the complex taxane (B156437) core and the C-13 side chain, simplifying the synthetic process. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel from 7-Xylosyl-10-deacetyltaxol C, covering both chemical and enzymatic approaches.

Chemical Synthesis Route: A High-Yield Three-Step Process

A recently developed three-step chemical process involving redox, acetylation, and deacetylation has been reported to convert 10-deacetyl-7-xylosyltaxanes into paclitaxel with high yield and purity.[1][2] This method circumvents the need for costly chiral side chains and multiple reaction steps associated with traditional semi-synthesis from baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB).[1][2]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 10-deacetyl-7-xylosyltaxanes | [1] |

| Key Steps | Redox, Acetylation, Deacetylation | [1][2] |

| Total Yield | 67.6% | [1] |

| Purity of Paclitaxel | 99.52% | [1] |

Experimental Protocol

Step 1: Redox Reaction

-

Objective: To modify the xylosyl group for subsequent removal. The exact reagents and conditions for this "redox" step as described in the cited literature are not publicly detailed. However, a plausible approach involves oxidative cleavage of the vicinal diols in the xylose ring.

-

Protocol:

-

Dissolve 7-Xylosyl-10-deacetyltaxol C in a suitable polar solvent (e.g., methanol, ethanol).

-

Cool the solution in an ice bath.

-

Add a periodate (B1199274) salt (e.g., sodium periodate) portion-wise with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform a work-up to isolate the intermediate product.

-

Step 2: Acetylation

-

Objective: To acetylate the C-10 hydroxyl group.

-

Protocol:

-

Dissolve the product from Step 1 in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758).

-

Add an acetylating agent, for example, acetic anhydride (B1165640) or acetyl chloride, dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution) and extract the product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Step 3: Deacetylation/Removal of the Modified Xylosyl Group

-

Objective: To remove the modified xylosyl group from the C-7 position and any other protecting groups to yield paclitaxel. The term "deacetylation" in the cited three-step process likely refers to the removal of the modified sugar moiety, which may have been converted to a more labile form in the redox step.

-

Protocol:

-

Dissolve the acetylated intermediate in a suitable solvent.

-

Treat the solution with a mild base (e.g., sodium bicarbonate in methanol) or a specific reagent to cleave the modified sugar group. The reaction conditions (temperature and time) should be carefully monitored by TLC to avoid unwanted side reactions.

-

After the reaction is complete, neutralize the mixture and extract the crude paclitaxel.

-

Purification

-

Objective: To isolate pure paclitaxel from the reaction mixture which may contain isomers like Taxol B (Cephalomannine) and Taxol C.[1][2]

-

Protocol:

-

Perform column chromatography on silica (B1680970) gel.[1][2]

-

A common mobile phase for separating taxanes is a gradient of hexane (B92381) and ethyl acetate, or dichloromethane and methanol.[3] The exact gradient should be optimized based on the separation observed on TLC.

-

Collect the fractions containing paclitaxel and confirm the purity using High-Performance Liquid Chromatography (HPLC).

-

Combine the pure fractions and evaporate the solvent to obtain pure paclitaxel.

-

Enzymatic Synthesis Route: A Greener Alternative

An alternative, environmentally friendly approach involves the enzymatic hydrolysis of the xylosyl group, followed by chemical or enzymatic acetylation. This method avoids the use of harsh chemical reagents.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 7-β-xylosyl-10-deacetyltaxol | |

| Key Enzymes | β-xylosidase, 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | |

| Product Concentration (One-pot reaction) | 0.64 mg/mL Paclitaxel | |

| Reaction Time (One-pot reaction) | 15 hours |

Experimental Protocol

Step 1: Enzymatic Hydrolysis of the Xylosyl Group

-

Objective: To selectively cleave the β-xylosyl group from the C-7 position.

-

Protocol:

-

Prepare a buffered solution (the optimal pH will depend on the specific β-xylosidase used).

-

Dissolve or suspend the 7-Xylosyl-10-deacetyltaxol C in the buffer. A co-solvent may be necessary to improve solubility.

-

Add the β-xylosidase enzyme. The enzyme can be sourced from various microorganisms, such as Cellulosimicrobium cellulans.[4]

-

Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation. Monitor the reaction progress by HPLC or TLC.

-

Once the conversion to 10-deacetyltaxol (B21601) is complete, the enzyme can be denatured (e.g., by heat or pH change) and removed by centrifugation or filtration.

-

Extract the 10-deacetyltaxol from the aqueous solution using a suitable organic solvent.

-

Step 2: Acetylation of 10-deacetyltaxol

-

Objective: To acetylate the C-10 hydroxyl group to form paclitaxel.

-

Protocol (Chemical Acetylation):

-

Follow the protocol for chemical acetylation described in the previous section, using the purified 10-deacetyltaxol as the starting material.

-

-

Protocol (Enzymatic Acetylation in a One-Pot Reaction):

-

In a buffered solution, combine 7-β-xylosyl-10-deacetyltaxol, a specific β-xylosidase, and a 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme (potentially an improved mutant for higher efficiency).

-

Add the acetyl group donor, acetyl-CoA.

-

Incubate the reaction mixture under optimal conditions for both enzymes.

-

Monitor the formation of paclitaxel by HPLC.

-

After the reaction, proceed with the extraction and purification of paclitaxel as described below.

-

Purification

-

Objective: To isolate pure paclitaxel from the enzymatic reaction mixture.

-

Protocol:

-

After stopping the reaction, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extract, dry it, and concentrate it.

-

Purify the crude paclitaxel using silica gel column chromatography as previously described.

-

Visualizations

Caption: Overview of chemical and enzymatic semi-synthesis routes to paclitaxel.

Caption: Key transformations in the chemical synthesis of paclitaxel.

Caption: Enzymatic one-pot conversion to paclitaxel.

References

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2013048204A2 - Process for preparing paclitaxel from 10-deacetylpaclitaxel - Google Patents [patents.google.com]

- 4. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetylbaccatin III

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-deacetylbaccatin III (10-DAB) is a crucial precursor for the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol), and its analogues.[1][2][3] A significant natural source of taxanes is the bark and needles of yew trees (Taxus species).[4] Among the various taxane (B156437) analogues present, 7-Xylosyl-10-deacetyltaxol C and related 7-xylosyltaxanes can be found in considerable quantities.[5][6] This document provides detailed protocols for the conversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetylbaccatin III, primarily focusing on enzymatic hydrolysis methods, which offer high specificity and efficiency.[7][8] A chemical method is also described.

Data Presentation

Table 1: Summary of Enzymatic Conversion of 7-Xylosyltaxanes to their Aglycones

| Enzyme Source | Substrate | Conversion Yield | Reaction Time | Reference |

| Cellulosimicrobium cellulans F16 (extracellular β-xylosidase) | 7-xylosyltaxane mixtures | >98% | 3 hours | [7][8] |

| Moraxella sp. (xylosidase) | 7-xylosylpaclitaxel, 7-xylosyl-10-deacetylpaclitaxel, 7-xylosylbaccatin III, 7-xylosyl-10-deacetylbaccatin III | Not specified | Not specified | [6] |

| Lentinula edodes M95.33 (β-xylosidase) | 7-β-xylosyl-10-deacetyltaxol (XDT) | Not specified (noted as not high enough for industrial use) | Not specified | [5] |

| Recombinant β-xylosidase (from Lentinula edodes) and DBAT mutant | 7-β-xylosyl-10-deacetyltaxol | 0.64 mg/mL Taxol (downstream product) | 15 hours |

Table 2: Example of a Chemical Conversion Process

| Step | Reagents | Temperature | Time | Outcome | Reference |

| 1. Side chain cleavage | Base (e.g., hydrazine (B178648) hydrate (B1144303), hydroxylamine) in a polar solvent (e.g., ethanol (B145695), methanol) | 20-50°C | 2-40 hours | 7-xylosyl-10-deacetylbaccatin III | [9] |

| 2. Xylosyl group cleavage | Periodate (B1199274) (e.g., potassium periodate) in a polar solvent, followed by treatment with salts of amine in an organic acid medium | 20-40°C | 20-40 hours (periodate), 12-18 hours (amine salt) | 10-deacetylbaccatin III | [9] |

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using Cellulosimicrobium cellulans Extracellular β-xylosidase

This protocol is based on the findings of Yang et al., who isolated a bacterial strain capable of efficiently removing the C-7 xylosyl group.[7][8]

1. Enzyme Production:

- Culture Cellulosimicrobium cellulans strain F16 in a suitable medium with corn cob as the sole carbon source to induce the production of extracellular β-xylosidase.[7][8]

- Achieve a maximum β-xylosidase activity of approximately 9.6 U/L.[7]

- Separate the cells from the culture medium to obtain a cell-free culture medium containing the extracellular enzyme. The enzyme can be concentrated using membrane filtration (e.g., ceramic tubular membrane with a 50 nm pore size).[7][8]

2. Enzymatic Conversion:

- Dissolve the 7-Xylosyl-10-deacetyltaxol C substrate in a minimal amount of a suitable organic solvent like methanol.

- Add the substrate solution to the cell-free culture medium containing the β-xylosidase. A ratio of 2 grams of 7-xylosyltaxane mixture to 3.75 liters of cell-free culture medium has been reported to be effective.[7][8]

- Incubate the reaction mixture at an optimized temperature (e.g., 30-35°C) with stirring for approximately 3 hours.[8]

- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

3. Product Isolation and Purification:

- After the reaction is complete (conversion >98%), extract the product, 10-deacetylbaccatin III, from the aqueous reaction mixture using a suitable organic solvent such as ethyl acetate (B1210297).[9]

- Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

- Purify the crude product using column chromatography (e.g., silica (B1680970) gel or florisil) to obtain pure 10-deacetylbaccatin III.[9]

Protocol 2: Two-Step Chemical Conversion

This protocol is derived from a patented process for converting 7-xylosyl-10-deacetyl taxols.[9]

Step 1: Cleavage of the C-13 Side Chain

-

Dissolve the starting material, a mixture of 7-xylosyl-10-deacetyl taxols (e.g., 100 mg), in a polar solvent such as ethanol (10 ml).

-

Add a base, for instance, hydrazine hydrate (1 ml), to the solution.

-

Stir the reaction mixture at a temperature between 20-50°C for a duration of 2 to 24 hours.

-

Upon completion, dilute the mixture with water and extract the product with ethyl acetate (e.g., 3 x 50 ml).

-

Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to yield crude 7-xylosyl-10-deacetylbaccatin III.

Step 2: Cleavage of the C-7 Xylosyl Group

-

Dissolve the 7-xylosyl-10-deacetylbaccatin III obtained from the previous step in a polar solvent like ethanol (e.g., 5 ml).

-

Add a solution of a periodate, such as potassium periodate (e.g., 95 mg in 1 ml of water).

-

Stir the reaction mixture for 20 to 40 hours at a temperature of 20-40°C. This step cleaves the diol system of the xyloside, forming a dialdehyde (B1249045).

-

Following the periodate treatment, introduce an organic acid medium and salts of an amine to the reaction mixture and stir for 12 to 18 hours at a temperature between 0-40°C. This facilitates the removal of the dialdehyde moiety.

-

Isolate the final product, 10-deacetylbaccatin III, from the reaction mixture. This can be achieved through extraction and subsequent purification by chromatography.

Visualizations

Caption: Experimental workflow for the conversion of 7-Xylosyl-10-deacetyltaxol C.

Caption: Chemical conversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetylbaccatin III.

References

- 1. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III | MDPI [mdpi.com]

- 2. Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 6. 10-Deacetylbaccatin III - Explore the Science & Experts | ideXlab [idexlab.com]

- 7. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

Application Notes and Protocols: Enzymatic Hydrolysis of 7-Xylosyl-10-deacetyltaxol C

Introduction

Paclitaxel (B517696) (Taxol®) is a highly effective anticancer agent, but its low concentration in the Pacific yew tree (Taxus brevifolia) makes extraction unsustainable and expensive.[1][2] A viable alternative is the semi-synthesis of paclitaxel from more abundant precursors found in yew species.[1][3] One such precursor is 7-β-Xylosyl-10-deacetyltaxol, which can be found in yields up to 0.5% in the dried stem bark of yew trees.[4] The enzymatic removal of the xylosyl group at the C-7 position by β-xylosidase (EC 3.2.1.37) is a critical first step in converting this precursor into 10-deacetyltaxol (B21601) (DT), a key intermediate for paclitaxel synthesis.[5][6] This biocatalytic approach offers a specific, efficient, and environmentally friendly alternative to harsh chemical methods.[4]

These notes provide detailed protocols for the enzymatic hydrolysis of 7-Xylosyl-10-deacetyltaxol C using β-xylosidase, intended for researchers in drug development and biotechnology.

Application Notes

Principle of Reaction β-Xylosidases are glycoside hydrolase enzymes that catalyze the cleavage of the β-D-xylosidic linkage at the C-7 position of 7-xylosyltaxanes. This reaction releases D-xylose and the corresponding 7-hydroxyltaxane aglycone, in this case, 10-deacetyltaxol C. The reaction is highly specific, avoiding the side reactions and protection/deprotection steps often required in chemical synthesis.

Key Enzymes and Sources Several β-xylosidases capable of hydrolyzing 7-xylosyltaxanes have been identified from various microbial sources. These enzymes can be used in their native form or as recombinant proteins for improved yield and purity.

-

Lentinula edodes (Shiitake mushroom): This fungus produces bifunctional β-xylosidase/β-glucosidase enzymes, designated LXYL-P1-1 and LXYL-P1-2, which can efficiently convert 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol.[6][7]

-

Cellulosimicrobium cellulans: An extracellular β-xylosidase from strain F16, isolated from the root soil of a Taxus yunnanensis tree, has demonstrated high conversion rates (>98%) for 7-xylosyltaxane mixtures.[8][9]

-

Recombinant Expression Systems: For industrial-scale production, genes encoding potent β-xylosidases are often cloned and expressed in hosts like Pichia pastoris, which allows for high-density cell fermentation and high enzymatic activity.[5][7]

Advantages of the Biocatalytic Approach

-

High Specificity: Enzymes target the C-7 xylosyl group without affecting other functional groups on the taxane (B156437) core.

-

Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at moderate temperatures and near-neutral pH, reducing energy consumption and degradation of the product.

-

Environmentally Friendly: The process avoids the use of hazardous oxidizing agents and organic solvents required in chemical deglycosylation.[4]

-

High Yield: Optimized enzymatic processes can achieve near-quantitative conversion of the substrate.[8][9]

Data Presentation

Quantitative data from studies on relevant β-xylosidases are summarized below for easy comparison.

Table 1: Performance of β-Xylosidases in the Hydrolysis of 7-Xylosyltaxanes

| Enzyme/Source | Optimal pH | Optimal Temp. | Substrate | Key Findings |

| LXYL-P1-2 (Lentinula edodes) | 5.0 (assay) / Stable to 8.0[10] | 50°C (assay)[6][10] | 7-β-xylosyl-10-deacetyltaxol | kcat/Km up to 1.07 s⁻¹mM⁻¹.[4][10] Achieved >85% conversion with a yield of 8.42 mg/mL DT in 24h.[4][10] |

| Extracellular Enzyme (C. cellulans) | 7.0[11] | 30°C[11] | 7-xylosyltaxane mixture | >98% conversion of 2g substrate in 3.75 L medium within 3 hours.[8][9] |

| Mutant E12 (from LXYL-P1-1) | 5.0 (assay) | 50°C (assay) | 7-β-xylosyl-10-deacetyltaxol | Displayed 2.8-fold higher β-xylosidase activity than the highly active LXYL-P1-2 variant.[6][7] |

Table 2: Typical Conditions for Standard β-Xylosidase Activity Assay

| Parameter | Condition | Purpose |

| Substrate | p-Nitrophenyl-β-D-xylopyranoside (PNP-Xyl) | Chromogenic substrate for easy spectrophotometric detection. |

| Buffer | 50 mM Sodium Acetate (B1210297) | Maintains optimal pH for enzymatic activity.[6][10] |

| pH | 5.0 | Optimal for many fungal β-xylosidases.[6][10] |

| Temperature | 50°C - 60°C | Accelerates the reaction rate to an optimal level.[12] |

| Stop Reagent | Saturated Sodium Tetraborate or Sodium Carbonate | Increases pH to stop the reaction and develop the color of p-nitrophenol.[10][13] |

| Detection | Spectrophotometer at 405-410 nm | Measures the released p-nitrophenol to quantify enzyme activity.[10][13] |

Experimental Protocols

Protocol 1: Standard β-Xylosidase Activity Assay

This protocol is used to determine the activity of a β-xylosidase enzyme preparation using a synthetic chromogenic substrate.

Materials:

-

β-xylosidase enzyme solution

-

p-Nitrophenyl-β-D-xylopyranoside (PNP-Xyl)

-

50 mM Sodium acetate buffer (pH 5.0)

-

2% (w/v) Sodium carbonate (Na₂CO₃) or Saturated Sodium Tetraborate (Na₂B₄O₇)

-

Spectrophotometer and cuvettes/microplate reader

Procedure:

-

Prepare a 5 mM PNP-Xyl substrate solution in 50 mM sodium acetate buffer (pH 5.0).

-

Pre-warm the substrate solution and the enzyme solution to 50°C.

-

In a microcentrifuge tube, add 100 µL of the 5 mM PNP-Xyl solution.

-

To initiate the reaction, add 25 µL of appropriately diluted enzyme solution to the substrate. Mix gently.

-

Incubate the reaction mixture at 50°C for 20 minutes.[6][10]

-

Stop the reaction by adding 1 mL of 2% sodium carbonate solution. This will also cause a yellow color to develop.[13]

-

Measure the absorbance of the solution at 410 nm against a blank (prepared by adding the stop solution before the enzyme).

-

Calculate the concentration of released p-nitrophenol using its molar extinction coefficient. One unit (U) of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[14]

Protocol 2: Enzymatic Hydrolysis of 7-Xylosyl-10-deacetyltaxol C

This protocol describes the conversion of 7-Xylosyl-10-deacetyltaxol C to 10-deacetyltaxol C.

Materials:

-

7-Xylosyl-10-deacetyltaxol C substrate

-

Purified β-xylosidase or cell-free culture supernatant containing the enzyme

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5 or 50 mM Sodium Acetate, pH 5.0, depending on the enzyme's optimum)

-

Methanol (B129727) or another suitable organic solvent to dissolve the substrate

-

Shaking incubator or stirred-tank reactor

-

Ethyl acetate or other suitable extraction solvent

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Substrate Preparation: Dissolve 7-Xylosyl-10-deacetyltaxol C in a minimal amount of methanol to create a concentrated stock solution (e.g., 5-10 mg/mL).[4][11]

-

Reaction Setup:

-

In a reaction vessel, add the reaction buffer.

-

Add the substrate stock solution to the buffer to the desired final concentration (e.g., 0.5-1.0 mg/mL). The final concentration of the organic solvent should be kept low to avoid denaturing the enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C for C. cellulans enzyme, or up to 50°C for fungal enzymes).[11]

-

-

Enzyme Addition: Initiate the hydrolysis by adding the β-xylosidase solution to the reaction mixture.

-

Incubation: Incubate the reaction mixture with constant agitation (e.g., 200 rpm in a shaking incubator) for 3 to 24 hours.[8][10]

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquot (e.g., by adding an equal volume of ethyl acetate). Extract the taxanes into the organic layer, evaporate the solvent, redissolve in mobile phase, and analyze by HPLC to monitor the disappearance of the substrate and the appearance of the 10-deacetyltaxol C product.

-

Product Recovery: Once the reaction is complete (as determined by HPLC), stop the reaction by adding a large volume of ethyl acetate.

-

Extraction: Extract the product from the aqueous phase into the ethyl acetate layer. Repeat the extraction 2-3 times to maximize recovery.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude product can be further purified using techniques like column chromatography or preparative HPLC.

Visualizations

// Invisible edge to position D-Xylose enzyme -> prod2; } dot

References

- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Exploring Alternative Taxol Sources: Biocatalysis of 7-β-Xylosyl-10-Deacetyltaxol and Application for Taxol Production [ebrary.net]

- 6. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and characterization of beta-xylosidase activities from the yeast Arxula adeninivorans [pubmed.ncbi.nlm.nih.gov]

- 13. Improvement of β‐Xylosidase and Endoxylanase Activities in Talaromyces amestolkiae by Genetic Manipulation of the Transcriptional Activator XlnR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Bioconversion of 7-Xylosyl-10-deacetyltaxol C with Engineered Yeast

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconversion of 7-Xylosyl-10-deacetyltaxol C into the valuable Taxol® precursor, 10-deacetyltaxol (B21601), using an engineered yeast strain. This biocatalytic approach offers a promising and sustainable alternative to traditional methods of obtaining Taxol® precursors.

Introduction

Paclitaxel (Taxol®) is a highly effective anticancer drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] The primary source of Taxol® has historically been the bark of the Pacific yew tree (Taxus brevifolia), but this method is unsustainable due to the slow growth of the tree and the low yield of the compound.[1] While chemical synthesis is complex and costly, semi-synthesis from more abundant precursors found in yew needles and leaves has become a viable alternative.

One such abundant precursor is 7-β-Xylosyl-10-deacetyltaxol. The enzymatic removal of the xylosyl group at the C-7 position yields 10-deacetyltaxol, a key intermediate that can be subsequently acetylated to produce Taxol®. This bioconversion can be efficiently achieved using engineered yeast strains that express specific glycoside hydrolases. This document outlines the protocols for using an engineered Pichia pastoris strain expressing a β-xylosidase from Lentinula edodes for this purpose.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from pilot-scale bioconversion studies.[1]

Table 1: Optimized Bioconversion Parameters

| Parameter | Optimal Value/Range |

| Biocatalyst | Freeze-dried engineered Pichia pastoris cells |

| Substrate Concentration | 10 - 15 g/L |

| DMSO Concentration | Optimized for substrate solubility |

| Antifoam Supplement | 0.5% |

| Reaction Volume | Up to 10 L |

Table 2: Bioconversion Efficiency and Product Yield

| Substrate Concentration | Bioconversion Rate | 10-deacetyltaxol Yield |

| 10 g/L | 93-95% | Not specified |

| 15 g/L | 83% | 10.58 g/L (in 1 L volume) |

Experimental Protocols

Protocol 1: High-Cell-Density Fermentation of Engineered Pichia pastoris

This protocol describes the cultivation of the engineered Pichia pastoris strain to generate sufficient biomass for the bioconversion process. The fermentation is based on a fed-batch strategy.[2]

1. Media and Reagents:

- Basal Salts Medium (per liter): 26.7 mL 85% phosphoric acid, 0.93 g CaSO₄, 18.2 g K₂SO₄, 14.9 g MgSO₄·7H₂O, 4.13 g KOH, 40 g glycerol (B35011).

- PTM₁ Trace Salts Solution (per liter): 6.0 g CuSO₄·5H₂O, 0.08 g NaI, 3.0 g MnSO₄·H₂O, 0.2 g Na₂MoO₄·2H₂O, 0.02 g H₃BO₃, 0.5 g CoCl₂, 20.0 g ZnCl₂, 65.0 g FeSO₄·7H₂O, 0.2 g biotin, 5.0 mL H₂SO₄.

- Glycerol Feed: 50% (w/v) glycerol with 12 mL/L PTM₁ Trace Salts.

- Methanol (B129727) Feed: 100% methanol with 12 mL/L PTM₁ Trace Salts.

- Ammonium (B1175870) Hydroxide (28%) for pH control.

2. Inoculum Preparation: a. Inoculate 100 mL of Buffered Glycerol-complex Medium (BMGY) in a 500 mL baffled flask with a frozen stock of the engineered P. pastoris strain. b. Incubate at 30°C with shaking at 250-300 rpm for 16-24 hours, until the OD₆₀₀ reaches 2-6.

3. Fermentation Procedure: a. Batch Phase: i. Prepare the fermenter with Basal Salts Medium. ii. After sterilization and cooling to 30°C, adjust the pH to 5.0 with ammonium hydroxide. iii. Aseptically add 4.35 mL/L of PTM₁ Trace Salts solution. iv. Inoculate the fermenter with the seed culture. v. Maintain the temperature at 30°C, pH at 5.0, and dissolved oxygen (DO) above 20%. vi. The batch phase continues until the initial glycerol is depleted, indicated by a sharp increase in DO. b. Glycerol Fed-Batch Phase: i. Once the initial glycerol is consumed, start the glycerol feed at a rate of approximately 18 mL/hr/L of initial fermentation volume. ii. Continue the feed for about 4-8 hours to achieve a high cell density (e.g., 180-220 g/L wet cell weight). c. Methanol Fed-Batch (Induction) Phase: i. Stop the glycerol feed and begin the methanol feed to induce the expression of the β-xylosidase. ii. Start the methanol feed at a rate of approximately 3.6 mL/hr/L of initial fermentation volume. iii. The culture will adapt to methanol over the first 2-3 hours, during which the DO may fluctuate. iv. Adjust the methanol feed rate to maintain a stable DO, indicating that the cells are actively metabolizing the methanol and expressing the recombinant protein. v. Continue the induction phase for 48-72 hours. d. Cell Harvesting: i. Harvest the yeast cells by centrifugation at 3000 x g for 10 minutes at 4°C. ii. The cell pellet can be used immediately for bioconversion or be freeze-dried for later use.

Protocol 2: Bioconversion of 7-Xylosyl-10-deacetyltaxol C

This protocol details the enzymatic conversion of the substrate using the harvested engineered yeast cells.

1. Materials:

- Freeze-dried engineered P. pastoris cells.

- 7-Xylosyl-10-deacetyltaxol C (substrate).

- Dimethyl sulfoxide (B87167) (DMSO).

- Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0).

- Antifoam agent.

2. Reaction Setup: a. Dissolve the 7-Xylosyl-10-deacetyltaxol C substrate in DMSO to create a concentrated stock solution. b. In a suitable reaction vessel (e.g., a stirred-tank bioreactor), add the phosphate buffer. c. Add the freeze-dried engineered yeast cells to the buffer. The optimal amount of cells should be determined empirically but can start from a cell-to-substrate ratio of 1:1 (w/w). d. Add the antifoam agent to a final concentration of 0.5%. e. Slowly add the substrate stock solution to the reaction mixture to achieve the desired final substrate concentration (10-15 g/L). The final DMSO concentration should be kept to a minimum to avoid enzyme inhibition, but sufficient to maintain substrate solubility. f. Adjust the final volume with phosphate buffer.

3. Reaction Conditions: a. Maintain the reaction temperature at a suitable level for the enzyme (e.g., 30-37°C). b. Stir the reaction mixture to ensure adequate mixing. c. Monitor the reaction progress by taking samples at regular intervals for HPLC analysis. d. The reaction is typically complete within 24-48 hours, as indicated by the stabilization of substrate and product concentrations.

4. Product Recovery: a. After the reaction is complete, separate the yeast cells from the reaction mixture by centrifugation or filtration. b. The supernatant containing the product, 10-deacetyltaxol, can then be subjected to purification.

Protocol 3: HPLC Analysis of Bioconversion

This protocol describes a general method for the analysis of taxanes by reverse-phase HPLC.

1. Sample Preparation: a. Take a sample from the bioconversion reaction mixture. b. Centrifuge to pellet the yeast cells. c. Dilute the supernatant with the mobile phase to a suitable concentration for HPLC analysis. d. Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase A: Water.

- Mobile Phase B: Acetonitrile.

- Gradient: A linear gradient from 30% B to 70% B over 30 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 227 nm.

- Injection Volume: 20 µL.

3. Quantification: a. Prepare standard curves for 7-Xylosyl-10-deacetyltaxol C and 10-deacetyltaxol using reference standards. b. Quantify the concentrations of the substrate and product in the reaction samples by comparing their peak areas to the standard curves.

Visualizations

Biochemical Pathway

Caption: Enzymatic conversion of 7-Xylosyl-10-deacetyltaxol C.

Experimental Workflow

Caption: Overall experimental workflow for bioconversion.

Logical Relationship of Optimization Parameters

Caption: Key parameters influencing bioconversion yield.

References

Application Note: HPLC Analysis of 7-Xylosyl-10-deacetyltaxol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Xylosyl-10-deacetyltaxol C. Due to the limited availability of a specific validated method for this compound, the protocol outlined below is based on established methods for structurally similar taxane (B156437) derivatives. This document provides a comprehensive framework for the separation and quantification of 7-Xylosyl-10-deacetyltaxol C, intended to serve as a starting point for method development and validation in research and quality control environments. The methodology employs a reversed-phase HPLC system with UV detection, a common and reliable technique for the analysis of taxanes.

Introduction

7-Xylosyl-10-deacetyltaxol C is a derivative of paclitaxel, a potent anti-cancer agent. Accurate and precise analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of taxanes due to its high resolution and sensitivity. A typical RP-HPLC setup utilizes a nonpolar stationary phase, such as a C18 column, with a polar mobile phase to achieve optimal separation. This application note presents a detailed protocol for the analysis of 7-Xylosyl-10-deacetyltaxol C using this approach.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of taxanes.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

-

Reagents: Formic acid (analytical grade).

-

Standard: 7-Xylosyl-10-deacetyltaxol C reference standard.

-

Sample Vials: Amber glass vials to protect the light-sensitive compound.

2. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Formic acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v).

-

Degas both mobile phases prior to use.

3. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 7-Xylosyl-10-deacetyltaxol C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation will vary depending on the matrix. For a pure substance or a simple formulation, dissolve the sample in methanol to a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

5. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 227 nm |

| Run Time | 30 minutes |

6. System Suitability